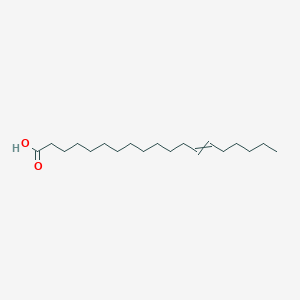
2-(2H-tetrazol-5-yl)quinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-tetrazol-5-yl)quinolin-8-amine is a heterocyclic compound that combines the structural features of quinoline and tetrazole Quinoline is a nitrogen-containing aromatic compound, while tetrazole is a five-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-tetrazol-5-yl)quinolin-8-amine typically involves the construction of the quinoline and tetrazole rings followed by their coupling. One common method involves the reaction of 8-aminoquinoline with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield. For example, the use of stannic chloride or indium(III) chloride as catalysts in the cyclization reactions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-tetrazol-5-yl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline or tetrazole derivatives .
Applications De Recherche Scientifique
2-(2H-tetrazol-5-yl)quinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2H-tetrazol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Tetrazole: A five-membered ring containing four nitrogen atoms, known for its stability and biological activity.
Quinoxaline: A heterocyclic compound similar to quinoline but with two nitrogen atoms in the ring.
Uniqueness
2-(2H-tetrazol-5-yl)quinolin-8-amine is unique due to its combination of quinoline and tetrazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
110683-25-5 |
|---|---|
Formule moléculaire |
C10H8N6 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
2-(2H-tetrazol-5-yl)quinolin-8-amine |
InChI |
InChI=1S/C10H8N6/c11-7-3-1-2-6-4-5-8(12-9(6)7)10-13-15-16-14-10/h1-5H,11H2,(H,13,14,15,16) |
Clé InChI |
KIVXWNZVEUCNKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)N=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


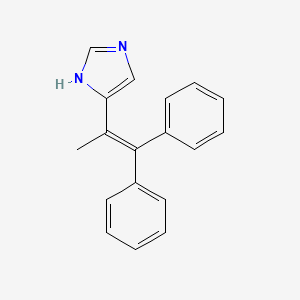
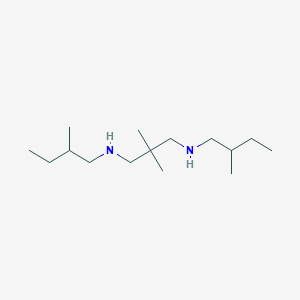
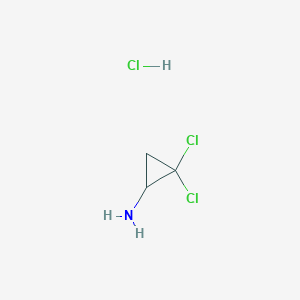
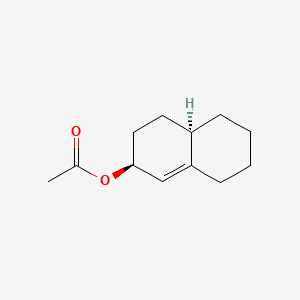
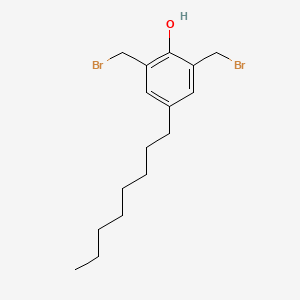
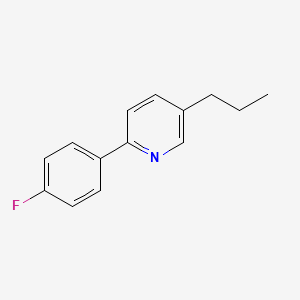
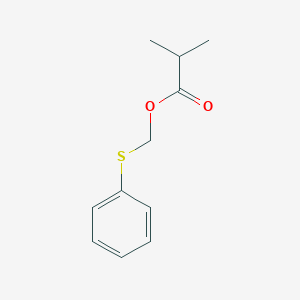


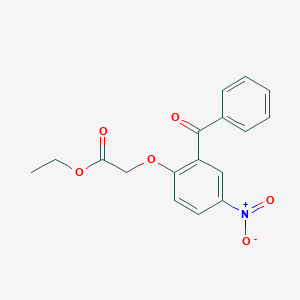
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
